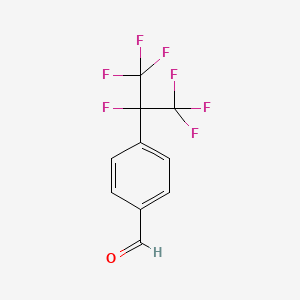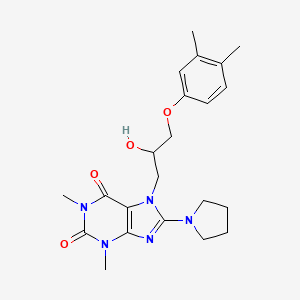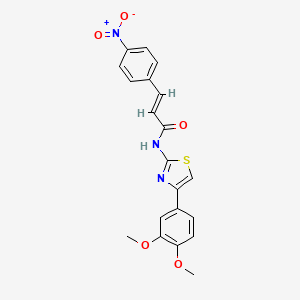![molecular formula C13H8Cl2O3S B2891403 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid CAS No. 339014-63-0](/img/structure/B2891403.png)
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” is a chemical compound . It is a derivative of acetic acid where the hydrogen of the methyl group is replaced by a 5-(2,4-dichlorobenzoyl)-2-thienyl group .
Synthesis Analysis
The synthesis of similar compounds often involves Friedel-Crafts acylation, a process that uses various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound , involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C13H9Cl2O3S/c14-7-1-3-9 (10 (15)5-7)13 (18)11-4-2-8 (19-11)6-12 (16)17/h1-5,19H,6H2, (H,16,17) . This indicates that the compound has a molecular weight of 316.18 . Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 316.18 . It is recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Diuretic and Hypotensive Activity
A series of compounds including derivatives similar to 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid were synthesized and evaluated for diuretic and hypotensive activity. Notably, a compound from this series showed significant activity in both acute saline loaded mice and spontaneously hypertensive rat models. This indicates potential applications of this compound class in addressing hypertension and fluid retention issues (Ong et al., 1987).
Synthesis and Structural Analysis
In another study, novel (5-aryl-2-methylthiophen-3-yl)acetic acids, structurally related to this compound, were synthesized starting from 3-aryl-3chloroacrylaldehydes. The structural properties of these compounds were established using various spectroscopic methods, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (Podshibyakin et al., 2016).
Antispasmodic Activity
A study focused on alpha-(2-cycloalkenyl)-2-thienylacetic acids and their esters revealed significant antispasmodic activity. These compounds were synthesized and their structures were confirmed through various methods. The study highlights the antispasmodic potential of compounds related to this compound (McMillan & Scott, 1956).
Nitration and Electrophilic Substitution
Research on nitration of thienyl-substituted unsaturated methyl ketones, which are structurally related to this compound, provided insights into the formation of nitro isomers and the factors influencing electrophilic substitution in these compounds. Such studies are crucial for understanding the chemical behavior and potential modifications of thienyl-acetic acid derivatives (Churkin et al., 1981).
Wirkmechanismus
Target of Action
The primary targets of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors. This binding event triggers a conformational change in the receptor, which in turn influences the transcription of specific genes .
Biochemical Pathways
The activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha by this compound affects several biochemical pathways. These include lipid metabolism, inflammation response, and cell proliferation pathways . The downstream effects of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and the state of the cell. Generally, the activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha can lead to changes in lipid metabolism, inflammation response, and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target receptors .
Eigenschaften
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGFFGNSJIZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
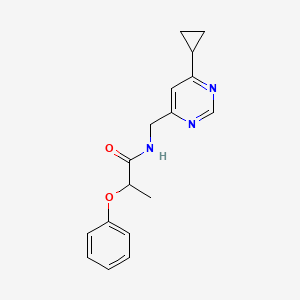
![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)
![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

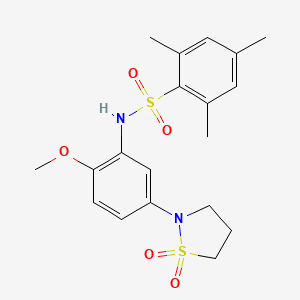
![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)

![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)
![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)
